molecular formula C19H21FN4O4S B4066506 N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline

N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline

Cat. No. B4066506
M. Wt: 420.5 g/mol
InChI Key: WBRLFNXSRYVFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential as a therapeutic agent in the treatment of cancer, particularly in combination with other immunotherapies.

Scientific Research Applications

1. Drug Metabolism and Bioavailability

  • Study on Ciprofloxacin: A research study on ciprofloxacin, a compound with a complex structure similar to N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, focuses on its metabolism and biliary excretion in humans. The study highlights the importance of understanding how drugs are metabolized and excreted, especially for compounds used as antimicrobial agents. This knowledge is crucial for optimizing drug dosing and minimizing adverse effects (Tanimura et al., 1986).

2. Imaging and Diagnostic Applications

  • [18F]DASA-23 for Glioma Imaging: Another study developed [18F]DASA-23, a radiopharmaceutical for PET imaging, to measure pyruvate kinase M2 levels, an enzyme involved in tumor metabolism. This study exemplifies the application of complex compounds in diagnostic imaging, particularly for identifying and evaluating gliomas, a type of brain tumor (Patel et al., 2019).

3. Understanding Drug Action and Metabolites

  • Venetoclax Metabolism: Research on venetoclax's metabolism and disposition in humans sheds light on how drugs are absorbed, metabolized, and excreted. It underscores the significance of identifying metabolites and understanding the pharmacokinetic profile of therapeutic agents to ensure their efficacy and safety (Liu et al., 2017).

4. Chemical Exposure and Health Risks

  • Exposure to Organophosphorus and Pyrethroid Pesticides: A study on the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides highlights the health risks associated with chemical exposure. This research is pertinent to understanding the impact of environmental exposure to complex chemicals on human health, especially in vulnerable populations (Babina et al., 2012).

properties

IUPAC Name

N-cyclopropyl-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4S/c20-14-1-6-17(7-2-14)29(27,28)23-11-9-22(10-12-23)16-5-8-19(24(25)26)18(13-16)21-15-3-4-15/h1-2,5-8,13,15,21H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRLFNXSRYVFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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